

### What is the mechanism of action of Onc112?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Onc112    |           |
| Cat. No.:            | B15563253 | Get Quote |

An In-depth Technical Guide to the Mechanism of Action of ONC201

A Note on Nomenclature: Initial inquiries regarding "Onc112" have been redirected to "ONC201" based on the context of the query. Onc112 is identified in the scientific literature as a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis. In contrast, the request for a technical guide for researchers in drug development, focusing on signaling pathways, strongly indicates an interest in the anti-cancer therapeutic agent ONC201. This document will focus exclusively on ONC201, the founding member of the imipridone class of anti-cancer compounds.

## **Executive Summary**

ONC201 (dordaviprone) is a first-in-class, orally bioavailable small molecule of the imipridone class with a novel dual mechanism of action that converges on the induction of apoptosis and disruption of key cellular processes in cancer cells. It functions as a bitopic antagonist of the G-protein coupled dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2][3] This dual engagement triggers a cascade of downstream signaling events, including the activation of the integrated stress response (ISR), inactivation of the Akt/ERK pathways, and subsequent upregulation of the TRAIL/DR5 apoptotic pathway.[4][5][6] ONC201 has demonstrated significant therapeutic potential, particularly in H3 K27M-mutant diffuse midline gliomas, owing to its ability to cross the blood-brain barrier.[7][8][9]

# **Core Mechanism of Action: Dual Target Engagement**

The anti-cancer activity of ONC201 is initiated by its interaction with two distinct protein targets:



- Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of the D2-like dopamine receptors, DRD2 and DRD3.[4][10] This interaction is described as bitopic, involving both orthosteric and allosteric binding sites on the receptor.[11][12] DRD2 is overexpressed in various malignancies, including glioma, where it is implicated in prosurvival signaling.[12][13] Antagonism of DRD2 by ONC201 disrupts these oncogenic signals.[12]
- Mitochondrial ClpP Agonism: ONC201 functions as an allosteric agonist of the mitochondrial
  matrix protease ClpP.[1][14][15] Hyperactivation of ClpP by ONC201 leads to the
  degradation of mitochondrial proteins, resulting in impaired oxidative phosphorylation and
  mitochondrial dysfunction, which selectively induces apoptosis in cancer cells.[14][15][16]

# **Signaling Pathways and Cellular Effects**

The dual engagement of DRD2 and ClpP by ONC201 initiates a coordinated network of anticancer signaling pathways:

- Integrated Stress Response (ISR) Activation: A primary consequence of ONC201 activity is the induction of the ISR.[6][7][17] This involves the phosphorylation of eIF2α and the subsequent upregulation of the transcription factors ATF4 and CHOP.[4][6] CHOP, in turn, upregulates the expression of Death Receptor 5 (DR5).[6][16] In some hematological malignancies, ONC201 can induce an atypical, eIF2α-independent ISR.[16][18]
- Inactivation of Akt and ERK Signaling: ONC201 leads to the dual inactivation of the prosurvival Akt and ERK signaling pathways.[4][5][19] This de-inhibition of the transcription factor Foxo3a allows for its nuclear translocation.[4][19]
- Upregulation of the TRAIL/DR5 Apoptotic Pathway: Nuclear Foxo3a promotes the
  transcription of the TNF-related apoptosis-inducing ligand (TRAIL).[4][8][19] The concurrent
  upregulation of TRAIL and its receptor DR5 (mediated by the ISR) creates a potent, p53independent apoptotic signal in tumor cells.[4][5][8]
- Metabolic and Epigenetic Disruption: In H3 K27M-mutant gliomas, ONC201 has been shown
  to disrupt integrated metabolic and epigenetic pathways.[1][20][21] This includes altering
  tumor cell metabolism and reversing the pathogenic loss of H3K27me3.[1]

Below is a diagram illustrating the core signaling pathways modulated by ONC201.





Click to download full resolution via product page

Caption: Core signaling pathways modulated by ONC201.



# **Quantitative Data Summary**

The following tables summarize key quantitative data related to the preclinical and clinical evaluation of ONC201.

Table 1: Preclinical Pharmacodynamics

| Parameter                           | Value                       | Cell/System                    | Reference |
|-------------------------------------|-----------------------------|--------------------------------|-----------|
| Binding Affinity (Ki) for DRD2/DRD3 | 3 μΜ                        | In vitro binding studies       | [4]       |
| ONC206 GI50 Range                   | <78-889 nM                  | 1,088 cancer cell lines (GDSC) | [22]      |
| TR Compound Potency vs. ONC201      | 60- to 270-fold more potent | Breast cancer cell lines       | [15]      |

Table 2: Clinical Pharmacokinetics & Dosing

| Parameter                             | Value                            | Population         | Reference |
|---------------------------------------|----------------------------------|--------------------|-----------|
| Recommended Phase II Dose (RP2D)      | 625 mg                           | Adult patients     | [4][10]   |
| Dosing Schedule<br>(Recurrent Glioma) | Once weekly or every three weeks | Adult patients     | [4][10]   |
| Pediatric Dosing                      | Scaled by body weight            | Pediatric patients | [3][23]   |
| Plasma Cmax<br>(Pediatric)            | 2.3 μg/mL                        | Pediatric patients | [3]       |
| Plasma Tmax<br>(Pediatric)            | 2.1 h                            | Pediatric patients | [3]       |
| Plasma T1/2<br>(Pediatric)            | 8.4 h                            | Pediatric patients | [3]       |

Table 3: Clinical Efficacy in H3 K27M-Mutant Diffuse Midline Glioma (Recurrent)



| Endpoint                                               | Value       | Confidence Interval     | Reference |
|--------------------------------------------------------|-------------|-------------------------|-----------|
| Overall Response<br>Rate (ORR)                         | 20%         | 95% CI, 10.0%-33.7%     | [1][2][7] |
| Disease Control Rate                                   | 40%         | 95% CI, 26.4%-54.8%     | [2][7]    |
| Median Duration of Response                            | 11.2 months | 95% CI, 3.8-not reached | [1][2][7] |
| Median Overall Survival (Non- recurrent at enrollment) | ~22 months  | N/A                     | [9]       |
| Progression-Free<br>Survival (PFS) at 6<br>months      | 35%         | N/A                     | [2]       |
| Progression-Free<br>Survival (PFS) at 12<br>months     | 30%         | N/A                     | [2]       |

# **Experimental Protocols**

Detailed methodologies for key experiments that have elucidated the mechanism of action of ONC201 are described below.

### **DRD2/DRD3** Receptor Binding and Antagonism Assays

- Objective: To determine the binding affinity and functional antagonism of ONC201 at dopamine receptors.
- Methodology:
  - Radioligand Competition Assays: Membranes from cells overexpressing DRD2 or DRD3
    are incubated with a radiolabeled antagonist (e.g., [³H]methyl-spiperone) in the presence
    of varying concentrations of ONC201. The displacement of the radioligand is measured to
    calculate the inhibitory constant (Ki).[12]



- β-arrestin and cAMP Assays: Functional antagonism is assessed using cell-based reporter assays. Cells expressing DRD2/DRD3 are stimulated with dopamine in the presence of ONC201. The inhibition of dopamine-induced β-arrestin recruitment or changes in cAMP levels are measured to confirm antagonistic activity.[12]
- Schild Analysis: To determine the nature of the antagonism (competitive vs. non-competitive), dopamine dose-response curves are generated in the presence of multiple fixed concentrations of ONC201. A rightward shift in the EC50 with no change in the maximum response indicates competitive antagonism, whereas a depression of the maximum response is indicative of non-competitive antagonism.[11][12]

The workflow for determining DRD2 antagonism is visualized below.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. chimerix.com [chimerix.com]

### Foundational & Exploratory





- 3. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONC201: a new treatment option being tested clinically for recurrent glioblastoma Ralff -Translational Cancer Research [tcr.amegroups.org]
- 5. oncotarget.com [oncotarget.com]
- 6. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. michiganmedicine.org [michiganmedicine.org]
- 10. A phase 2 study of the first imipridone ONC201, a selective DRD2 antagonist for oncology, administered every three weeks in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EXTH-33. RECEPTOR PHARMACOLOGY OF ONC201: THE FIRST BITOPIC DRD2 ANTAGONIST FOR CLINICAL NEURO-ONCOLOGY PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 17. ONC201 (Dordaviprone) Induces Integrated Stress Response and Death in Cervical Cancer Cells [mdpi.com]
- 18. ATF4 induction through an atypical integrated stress response to ONC201 triggers p53-independent apoptosis in hematological malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]



- 23. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [What is the mechanism of action of Onc112?].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563253#what-is-the-mechanism-of-action-of-onc112]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com